(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole is a synthetic compound characterized by its unique molecular structure and biological properties. It is classified as an indole derivative, specifically containing a 6-fluoro group and a tetrazolyl-vinyl side chain. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of tryptophan 2,3-dioxygenase, an enzyme involved in the metabolism of tryptophan.
The synthesis of (E)-3-(2-(1H-tetrazol-5-YL)vinyl)-6-fluoro-1H-indole involves several steps:
The synthesis pathways are detailed in various chemical literature, emphasizing the importance of optimizing conditions for yield and purity.
The molecular structure of (E)-3-(2-(1H-tetrazol-5-YL)vinyl)-6-fluoro-1H-indole features a fused indole ring system with a fluorine atom at the 6-position and a vinyl group substituted at the 3-position. The presence of the tetrazole moiety adds to its chemical complexity.
InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17)
The three-dimensional conformation can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole participates in various chemical reactions that are pivotal for its biological activity:
The mechanism of action for (E)-3-(2-(1H-tetrazol-5-YL)vinyl)-6-fluoro-1H-indole primarily involves:
These properties make it a candidate for further research in cancer therapies where modulation of the immune response is desired .
The physical and chemical properties of (E)-3-(2-(1H-tetrazol-5-YL)vinyl)-6-fluoro-1H-indole include:
These properties are critical for evaluating its potential therapeutic applications .
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole has several promising applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7